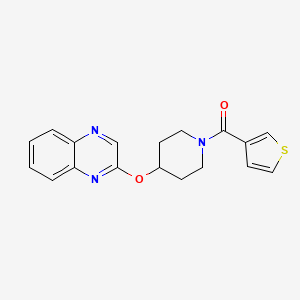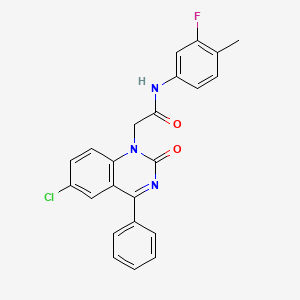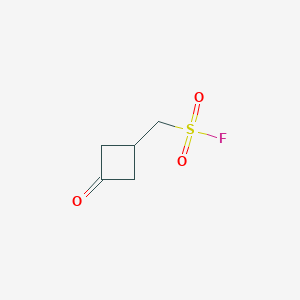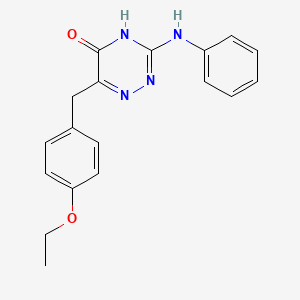
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential in various applications.
Aplicaciones Científicas De Investigación
Antiproliferative Applications
A study by Harishkumar, Nd, and Santhosha Sm (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, which share structural similarities with the compound of interest. These derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. The compounds 7b and 7g, in particular, showed up to 90% growth inhibitory effects on these cell lines, comparable to the standard drug paclitaxel. This suggests that similar compounds, such as (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, could potentially be explored for their antiproliferative properties against cancer cells (Harishkumar, Nd, & Santhosha Sm, 2018).
Anti-Tubercular Activity
Mefloquine derivatives, structurally related to the queried compound, have demonstrated notable anti-tubercular activities. A study by Wardell, Souza, Wardell, and Lourenço (2011) reported on derivatives that, through thermolysis, provided compounds with significant in vitro activity against M. tuberculosis H37Rv ATCC 27294. These findings indicate a promising direction for the development of new anti-tubercular agents leveraging the quinoxaline backbone, suggesting the potential of this compound in similar applications (Wardell, Souza, Wardell, & Lourenço, 2011).
Spectroscopic Properties and Applications
The spectroscopic properties of compounds related to this compound have been studied to understand their electronic absorption, excitation, and fluorescence properties. Al-Ansari (2016) investigated 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing their potential for applications in materials science, especially due to their dual fluorescence and charge transfer separation in different solvents. This research points to the potential utility of the compound for developing materials with specific optical properties (Al-Ansari, 2016).
Conducting Polymer Applications
The synthesis and characterization of conducting copolymers using quinoxaline derivatives, including those structurally related to the compound of interest, have shown promising results. Turac, Sahmetlioglu, Toppare, and Yuruk (2011) conducted electrochemical copolymerizations that resulted in materials with significant conductivity. These findings suggest the potential of this compound in the development of new conducting polymers for various applications in electronics and materials science (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Propiedades
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(13-7-10-24-12-13)21-8-5-14(6-9-21)23-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,7,10-12,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKLVGMEULGROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)
![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)
![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)


![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)
![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)
![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)